molecular formula C12H13N3O B2399560 4-(1-Phenoxyethyl)pyrimidin-2-amine CAS No. 338976-07-1

4-(1-Phenoxyethyl)pyrimidin-2-amine

Cat. No.: B2399560
CAS No.: 338976-07-1
M. Wt: 215.256
InChI Key: PGIJNPSOZSWWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Phenoxyethyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a phenoxyethyl group attached to the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which share a similar structure, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that compounds with a similar structure, such as thiazoles, can undergo electrophilic aromatic substitution . This process involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

For instance, they can influence the synthesis of neurotransmitters, such as acetylcholine . They can also undergo reactions at the benzylic position .

Pharmacokinetics

Thiazoles, which share a similar structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of 4-(1-Phenoxyethyl)-2-pyrimidinamine.

Result of Action

Thiazoles, which share a similar structure, are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .

Action Environment

These highly mobile compounds are readily transported to surface and groundwater . This suggests that environmental factors such as pH, temperature, and presence of other chemicals could potentially influence the action of 4-(1-Phenoxyethyl)-2-pyrimidinamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenoxyethyl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with 1-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with ammonia or an amine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenoxyethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1-Phenoxyethyl)pyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antiviral, anticancer, or anti-inflammatory properties.

    Biological Studies: Researchers study the compound’s effects on cellular processes and its potential as a tool for probing biological pathways.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Phenoxyethyl)-2-pyrimidinone: Similar structure but with a ketone group instead of an amine.

    4-(1-Phenoxyethyl)-2-pyrimidinol: Contains a hydroxyl group instead of an amine.

    4-(1-Phenoxyethyl)-2-pyrimidinethione: Features a thione group in place of the amine.

Uniqueness

4-(1-Phenoxyethyl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1-phenoxyethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9(11-7-8-14-12(13)15-11)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIJNPSOZSWWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC=C1)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.